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Cat. No.: B11937379

A comprehensive comparison of the preclinical efficacy of ACT-1004-1239 with established
immunomodulatory therapies for multiple sclerosis.

For Immediate Release

ALLSCHWIL, Switzerland — December 10, 2025 — Idorsia Pharmaceuticals Ltd today released
a comparative guide on ACT-1004-1239, a first-in-class, orally available, selective antagonist of
the C-X-C chemokine receptor 7 (CXCR7). This document provides a detailed analysis of
preclinical data, positioning ACT-1004-1239 as a promising alternative to current
immunomodulators for inflammatory demyelinating diseases such as multiple sclerosis (MS).
The guide is intended for researchers, scientists, and drug development professionals, offering
an objective comparison with supporting experimental data.

ACT-1004-1239 distinguishes itself through a dual mechanism of action: immunomodulation
and direct promotion of remyelination. By antagonizing CXCR?7, it modulates the levels of its
ligands, CXCL11 and CXCL12, which play a crucial role in immune cell trafficking and
oligodendrocyte precursor cell (OPC) differentiation. This dual action addresses both the
inflammatory and neurodegenerative aspects of MS.

Comparative Preclinical Efficacy

The following tables summarize the performance of ACT-1004-1239 in key preclinical models
of multiple sclerosis, alongside data from established immunomodulatory drugs.
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Table 1: Efficacy in the MOG-induced Experimental
Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used animal model that mimics the inflammatory demyelination of
multiple sclerosis.
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Table 2: Efficacy in the Cuprizone-Induced
Demyelination Model

The cuprizone model is used to study demyelination and remyelination in the central nervous
system, independent of a primary inflammatory response.
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Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ACT-1004-1239 and the

experimental workflows used in the preclinical studies.
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Caption: Mechanism of Action of ACT-1004-1239.
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Caption: Preclinical Experimental Workflows.

Detailed Experimental Protocols

MOG-induced Experimental Autoimmune
Encephalomyelitis (EAE)

¢ Induction: Female C57BL/6 mice were immunized subcutaneously with an emulsion of
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant
(CFA). On day 0 and day 2 post-immunization, mice received an intraperitoneal injection of
pertussis toxin.
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e Treatment: ACT-1004-1239 was administered orally twice daily at doses of 10, 30, or 100
mg/kg, starting from the day of immunization (prophylactic) or at the onset of clinical signs
(therapeutic). Comparator drugs were administered according to established protocols.

» Clinical Assessment: Mice were monitored daily for clinical signs of EAE and scored on a
scale of 0 to 5, where 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 =
complete hind limb paralysis, 4 = quadriplegia, and 5 = death.

o Histology and Immunohistochemistry: At the end of the study, spinal cords were collected for
histological analysis of inflammation (Hematoxylin & Eosin staining) and demyelination
(Luxol Fast Blue staining). Immunohistochemistry was performed to quantify immune cell
infiltrates (e.g., CD4+, CD8+, B220+ cells).

Cuprizone-Induced Demyelination

 Induction: Male C57BL/6 mice were fed a diet containing 0.2% cuprizone for 5-6 weeks to
induce demyelination in the corpus callosum.

o Treatment: ACT-1004-1239 was administered orally twice daily at a dose of 100 mg/kg,
either from the start of the cuprizone diet or after 3-5 weeks of cuprizone exposure.
Comparator drugs were administered based on published protocols.

o Myelination and Oligodendrocyte Analysis: Brains were collected and the corpus callosum
was analyzed for the extent of myelination using Luxol Fast Blue staining and for the number
of mature oligodendrocytes (e.g., stained for GST-pi) and oligodendrocyte precursor cells
(e.g., stained for Olig2).

In Vitro Oligodendrocyte Precursor Cell (OPC)
Differentiation Assay

e Cell Culture: Primary rat OPCs were isolated and cultured in proliferation medium.

 Differentiation: To induce differentiation, the proliferation medium was replaced with a
differentiation medium.

o Treatment: Cells were treated with various concentrations of ACT-1004-1239 or comparator
drugs.
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e Analysis: After a set period, cells were fixed and stained for markers of mature
oligodendrocytes (e.g., Myelin Basic Protein - MBP) to assess the extent of differentiation.

Conclusion

The preclinical data strongly suggest that ACT-1004-1239, with its unique dual mechanism of
action, offers a compelling profile for the treatment of multiple sclerosis. It not only mitigates the
inflammatory response, a hallmark of current immunomodulatory therapies, but also actively
promotes remyelination, addressing the neurodegenerative component of the disease. These
findings warrant further clinical investigation of ACT-1004-1239 as a potential new therapeutic
option for patients with demyelinating diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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